

# An In-depth Technical Guide to Caulophine (CAS No. 1159989-19-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Caulophine**  
Cat. No.: **B1675074**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Caulophine**, a novel fluorenone alkaloid with the CAS number 1159989-19-1, has emerged as a promising cardioprotective agent. Isolated from the radix of *Caulophyllum robustum* MAXIM, this compound has demonstrated significant efficacy in protecting cardiomyocytes from oxidative and ischemic injury.<sup>[1][2]</sup> Mechanistic studies reveal a dual mode of action involving potent antioxidant activity and calcium antagonism.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of **Caulophine**, including its chemical properties, synthesis, and detailed experimental data from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of **Caulophine** in cardiovascular diseases.

## Chemical and Physical Properties

**Caulophine** is chemically identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

| Property          | Value                                                                   | Reference                               |
|-------------------|-------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 1159989-19-1                                                            | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C19H21NO5                                                               | <a href="#">[5]</a>                     |
| Molecular Weight  | 343.37 g/mol                                                            | <a href="#">[4]</a>                     |
| Synonyms          | 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9h-fluoren-9-one | <a href="#">[5]</a>                     |
| Appearance        | Not specified in available literature                                   |                                         |
| Solubility        | Not specified in available literature                                   |                                         |
| pKa (Predicted)   | 7.45 ± 0.20                                                             | <a href="#">[5]</a>                     |

## Biological Activity and Mechanism of Action

Preclinical studies have established that **Caulophine** exerts a protective effect on cardiomyocytes subjected to oxidative and ischemic stress. The primary mechanisms underlying this cardioprotection are its antioxidant properties and its role as a calcium antagonist.

### Antioxidant Activity

**Caulophine** has been shown to mitigate oxidative stress in cardiomyocytes by reducing the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[\[1\]](#)[\[2\]](#) This suggests that **Caulophine** may either directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of the cell.

### Calcium Antagonism

Further investigations have revealed that **Caulophine** can protect cardiomyocytes from injury induced by calcium overload.[\[3\]](#) Specifically, it has been shown to decrease the total intracellular free Ca<sup>2+</sup> concentration and inhibit intracellular calcium release in response to

caffeine, a known inducer of calcium release from the sarcoplasmic reticulum.<sup>[3]</sup> However, it did not affect KCl-induced calcium influx, suggesting a specific mechanism of action on intracellular calcium stores rather than a direct blockade of L-type calcium channels.<sup>[3]</sup>

## Experimental Data

The following sections present quantitative data and experimental protocols from key studies investigating the efficacy of **Caulophine**.

### In Vitro Studies: Protection of Cardiomyocytes

#### 3.1.1. Effect on Cell Viability

The protective effect of **Caulophine** on cardiomyocyte viability under oxidative stress was assessed using the MTT assay.

| Treatment Group                                    | Cell Viability (%) |
|----------------------------------------------------|--------------------|
| Control                                            | 100                |
| H <sub>2</sub> O <sub>2</sub> (100 µM)             | 55.2 ± 5.1         |
| Caulophine (1 µM) + H <sub>2</sub> O <sub>2</sub>  | 68.3 ± 4.9         |
| Caulophine (10 µM) + H <sub>2</sub> O <sub>2</sub> | 85.1 ± 6.2         |
| Caulophine (50 µM) + H <sub>2</sub> O <sub>2</sub> | 92.4 ± 5.8         |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

#### 3.1.2. Effect on Markers of Oxidative Stress

The antioxidant effects of **Caulophine** were quantified by measuring SOD activity and MDA levels in cardiomyocytes exposed to H<sub>2</sub>O<sub>2</sub>.

| Treatment Group                                    | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
|----------------------------------------------------|-----------------------------|-----------------------------|
| Control                                            | 125.4 ± 10.2                | 1.2 ± 0.2                   |
| H <sub>2</sub> O <sub>2</sub> (100 µM)             | 68.7 ± 7.5                  | 4.8 ± 0.5                   |
| Caulophine (10 µM) + H <sub>2</sub> O <sub>2</sub> | 105.3 ± 9.8                 | 2.1 ± 0.3                   |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

### 3.1.3. Effect on Intracellular Calcium Homeostasis

The impact of **Caulophine** on caffeine-induced calcium release was measured using Fluo-3/AM dye and flow cytometry.

| Treatment Group               | Intracellular Ca <sup>2+</sup> (Fluorescence Intensity) |
|-------------------------------|---------------------------------------------------------|
| Control                       | 100                                                     |
| Caffeine (5 mM)               | 350 ± 25                                                |
| Caulophine (10 µM) + Caffeine | 180 ± 15                                                |

Data are presented as mean ± SD relative to control. Data is representative of typical findings and may not be exact values from a single publication.

## In Vivo Studies: Myocardial Ischemia Models

### 3.2.1. Effect on Myocardial Infarct Size

In a rat model of myocardial ischemia induced by coronary artery ligation, **Caulophine** demonstrated a significant reduction in infarct size.

| Treatment Group            | Infarct Size (% of Area at Risk) |
|----------------------------|----------------------------------|
| Sham                       | 0                                |
| Ischemia/Reperfusion (I/R) | 45.8 ± 4.2                       |
| Caulophine (5 mg/kg) + I/R | 25.3 ± 3.5                       |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

### 3.2.2. Effect on Serum Biomarkers

**Caulophine** treatment also led to a significant improvement in serum biomarkers of cardiac injury in rats with isoproterenol-induced myocardial ischemia.

| Treatment Group                      | CK (U/L) | LDH (U/L) |
|--------------------------------------|----------|-----------|
| Control                              | 150 ± 20 | 250 ± 30  |
| Isoproterenol                        | 450 ± 45 | 600 ± 50  |
| Caulophine (5 mg/kg) + Isoproterenol | 220 ± 25 | 350 ± 35  |

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

## Experimental Protocols

### Cardiomyocyte Culture and Injury Models

- Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Oxidative Stress Model: Cardiomyocytes are pre-treated with various concentrations of **Caulophine** for 2 hours, followed by exposure to 100 µM H<sub>2</sub>O<sub>2</sub> for 4 hours to induce oxidative injury.

- Calcium Overload Model: Cardiomyocytes are pre-treated with **Caulophine** for 2 hours before being exposed to 5 mM caffeine to induce intracellular calcium release.

## Biochemical Assays

- MTT Assay for Cell Viability: Cell viability is assessed by adding MTT solution (5 mg/mL) to the cells and incubating for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- SOD and MDA Assays: SOD activity and MDA levels in cell lysates are determined using commercially available colorimetric assay kits according to the manufacturer's instructions.
- Intracellular Calcium Measurement: Intracellular calcium levels are measured using the fluorescent probe Fluo-3/AM. Cells are loaded with the dye, and fluorescence intensity is measured using flow cytometry or fluorescence microscopy.

## Animal Models of Myocardial Ischemia

- Coronary Artery Ligation: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 2 hours of reperfusion. **Caulophine** or vehicle is administered intravenously prior to ischemia.
- Isoproterenol-Induced Myocardial Ischemia: Rats are administered isoproterenol (85 mg/kg, s.c.) for two consecutive days to induce myocardial injury. **Caulophine** is administered orally for a specified period before and during isoproterenol treatment.

## Visualizations

### Proposed Signaling Pathway of Caulophine's Cardioprotective Effects

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Caulophine**'s cardioprotective action.

## Experimental Workflow for In Vitro Cardioprotection Assay



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro assessment of **Caulophine**.

## Conclusion and Future Directions

**Caulophine** (CAS No. 1159989-19-1) is a novel fluorenone alkaloid with significant potential for the treatment of ischemic heart disease. Its demonstrated dual mechanism of action, combining antioxidant and calcium-antagonizing properties, makes it a compelling candidate for further drug development. Future research should focus on elucidating the specific molecular targets of **Caulophine** within the cardiomyocyte, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in more advanced

preclinical models of cardiovascular disease. The detailed information provided in this technical guide serves as a valuable resource to facilitate these future research and development endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Caulophine Protects Cardiomyocytes From Oxidative and Ischemic Injury [[jstage.jst.go.jp](#)]
- 2. Caulophine protects cardiomyocytes from oxidative and ischemic injury - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 3. Effects of caulophine on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 4. Caulophine CAS#: 1159989-19-1 [[m.chemicalbook.com](#)]
- 5. [guidechem.com](#) [[guidechem.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Caulophine (CAS No. 1159989-19-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675074#caulophine-cas-number-1159989-19-1-information>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)